Methyl 4-(chloromethyl)benzoate
Description
Contextualizing Methyl 4-(chloromethyl)benzoate within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. getidiom.com Methyl benzoate, the simplest of these, is formed from benzoic acid and methanol (B129727). fiveable.me These esters are characterized by a benzene (B151609) ring attached to an ester functional group. getidiom.com
The chemistry of benzoate esters is largely dictated by the reactivity of the ester group and the aromatic ring. The ester moiety can undergo hydrolysis back to the corresponding carboxylic acid and alcohol, or it can be reduced to a primary alcohol. fiveable.mewikipedia.org The benzene ring can participate in electrophilic aromatic substitution reactions, with the position of substitution influenced by the directing effects of the ester group.
This compound is a para-substituted benzoate ester. This specific substitution pattern, along with the presence of the reactive chloromethyl group, distinguishes its chemistry from that of simple benzoate esters like methyl benzoate or ethyl benzoate. wikipedia.org
Significance of the Chloromethyl Moiety in Synthetic Design
The chloromethyl group (–CH2Cl) is a key functional group in organic synthesis. wikipedia.org Its importance stems from its ability to act as an electrophilic building block, readily participating in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is easily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of the benzyl (B1604629) group or a substituted benzyl group into various molecules.
The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation, often achieved through the Blanc reaction. wikipedia.org In the context of this compound, the chloromethyl group is attached to the para position of the benzene ring. This specific placement has important implications for the molecule's reactivity and its use in the synthesis of targeted structures. The chloromethyl group is generally considered to be electron-donating, directing incoming electrophiles to the ortho and para positions, though steric hindrance can favor para substitution. stackexchange.com
Overview of Key Research Domains for this compound
The unique combination of a reactive benzylic halide and a modifiable ester group makes this compound a valuable intermediate in several areas of chemical research.
Pharmaceutical and Medicinal Chemistry: This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active compounds. ontosight.aiontosight.ai Its structural features allow for the construction of complex molecular frameworks found in a variety of drug candidates. For instance, its analog, methyl 4-(bromomethyl)benzoate, is used in the preparation of potential anti-HIV agents and aldose reductase inhibitors. sarex.com
Agrochemicals: Similar to its role in pharmaceuticals, this compound is utilized in the development of new agrochemicals, such as pesticides and herbicides. chembk.comgoogle.com
Polymer Chemistry and Materials Science: The reactivity of the chloromethyl group allows for the incorporation of this molecule into polymer chains or onto the surface of materials. This can be used to modify the properties of the resulting materials, such as their thermal stability or their affinity for other molecules.
Organic Synthesis and Catalysis: this compound is a versatile reagent in general organic synthesis. It can be used as a protecting group for alcohols and amines or as a precursor for the generation of other reactive intermediates. chempanda.com It also finds application as a catalyst in certain chemical reactions. chembk.com
Synthetic Routes to this compound
This compound serves as a crucial intermediate in a variety of chemical syntheses. Its preparation is primarily achieved through two main synthetic strategies starting from 4-methylbenzoic acid or its corresponding ester, methyl 4-methylbenzoate.
Esterification of 4-methylbenzoic acid with methanol, followed by chlorination
A common and well-established method for synthesizing this compound involves a two-step process. The initial step is the Fischer esterification of 4-methylbenzoic acid with methanol. uomustansiriyah.edu.iqadamcap.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is heated to reflux to drive the equilibrium towards the product, methyl 4-methylbenzoate. uomustansiriyah.edu.iqtcu.edu
The subsequent step is the free-radical chlorination of the methyl group on the benzene ring of methyl 4-methylbenzoate. This side-chain chlorination is selectively accomplished using a chlorinating agent in the presence of a radical initiator. For instance, N-chloroacetanilide in the presence of benzoyl peroxide can be used to chlorinate the side chain of alkylbenzenes. researchgate.net
| Reactant | Reagents | Product | Reaction Type |
| 4-methylbenzoic acid | Methanol, H₂SO₄ | Methyl 4-methylbenzoate | Fischer Esterification |
| Methyl 4-methylbenzoate | Chlorinating agent, Radical initiator | This compound | Free-Radical Chlorination |
Alternative Synthetic Strategies for Related Chloromethyl Benzoate Derivatives
The synthesis of other related chloromethyl benzoate derivatives often follows similar chemical principles, with adjustments made to accommodate the different starting materials and desired products.
Synthesis of tert-Butyl 4-(chloromethyl)benzoate via esterification of 4-(chloromethyl)benzoic acid with tert-butanol
The synthesis of tert-Butyl 4-(chloromethyl)benzoate can be achieved through the esterification of 4-(chloromethyl)benzoic acid with tert-butanol. nbinno.com This transformation can be carried out in the presence of an acid catalyst like sulfuric acid. nbinno.com An alternative method involves converting 4-(chloromethyl)benzoic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. chemicalbook.comgoogle.com The resulting acid chloride is then reacted with potassium tert-butoxide to yield the final tert-butyl ester product. chemicalbook.comgoogle.com
Nucleophilic substitution of methyl 4-(bromomethyl)benzoate with tert-butoxide
While not a direct synthesis of a chloromethyl derivative, a related reaction involves the nucleophilic substitution of methyl 4-(bromomethyl)benzoate. The bromomethyl group is a good leaving group, and reaction with a nucleophile like potassium azide can proceed via nucleophilic aromatic substitution. chegg.com In a different context, reacting methyl 4-(bromomethyl)benzoate with berberrubine leads to the synthesis of 9-O-(4-carboxybenzyl)berberine after subsequent hydrolysis, demonstrating its utility in synthesizing complex molecules.
Chemical Reactivity and Transformation Mechanisms
The chemical reactivity of this compound is characterized by the two main functional groups present in the molecule: the ester and the chloromethyl group. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions due to the benzylic position of the carbon-chlorine bond, which stabilizes the transition state.
This reactivity makes this compound a valuable reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into other molecules. For example, it can be used in the synthesis of various pharmaceutical intermediates.
The ester group can undergo typical reactions such as hydrolysis back to the carboxylic acid, or transesterification with other alcohols. For instance, methyl 4-chlorobenzoate (B1228818) can undergo a Suzuki-Miyaura coupling reaction with phenylboronic acid to yield methyl-(4-phenyl)-benzoate, showcasing a transformation of a related ester. sigmaaldrich.com
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Substitution | Various Nucleophiles | Substituted Benzoate Esters |
| Hydrolysis | Water (acid or base catalyzed) | 4-(chloromethyl)benzoic acid |
| Suzuki-Miyaura Coupling (of related chloro-ester) | Phenylboronic acid, Palladium catalyst | Biphenyl derivative |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDLKYRVXFXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187651 | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-64-7 | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-(chloromethyl)benzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
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| Record name | Methyl 4-(chloromethyl)benzoate | |
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| Record name | Methyl 4-(chloromethyl)benzoate | |
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Advanced Applications in Chemical Synthesis
Role as a Versatile Organic Intermediate
Methyl 4-(chloromethyl)benzoate is a key intermediate in the synthesis of a multitude of organic compounds. ontosight.ai Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the methyl ester can undergo hydrolysis, amidation, or reduction. This dual functionality provides chemists with a powerful tool to construct complex molecular architectures.
The compound is a colorless to pale yellow liquid or solid with a characteristic odor. ontosight.aichembk.com Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 145-150 °C at 10 mmHg |
| Melting Point | 35-40 °C |
| Density | 1.23 g/cm³ at 20 °C |
Note: Data sourced from various chemical suppliers and databases.
Precursor for pharmaceuticals
The synthesis of various pharmaceuticals relies on this compound as a crucial starting material or intermediate. ontosight.aiontosight.ai Its structure is incorporated into the final drug molecule or used to introduce a specific fragment during the synthetic sequence. The ability to react the chloromethyl group with various nucleophiles, such as amines, thiols, and alcohols, allows for the creation of diverse molecular scaffolds found in many therapeutic agents.
One notable application is in the synthesis of derivatives of methyl benzoate (B1203000), which have been investigated for their potential as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for cancer progression. nih.gov By modifying the core structure of methyl benzoate, researchers aim to develop new anti-cancer drugs.
Building block for agrochemicals
Similar to its role in pharmaceuticals, this compound serves as a fundamental building block in the agrochemical industry. ontosight.ai It is used in the synthesis of pesticides, herbicides, and fungicides. For instance, it can be a precursor to benzoylurea (B1208200) insecticides. ontosight.ai The compound's reactivity allows for the introduction of specific toxophores or other functional groups that impart the desired biological activity against agricultural pests.
Synthesis of other organic compounds
Beyond its direct application in the life sciences, this compound is a valuable reagent for the synthesis of a broad range of other organic compounds. ontosight.ai These include dyes, pigments, and specialty polymers. ontosight.ai The versatility of its chemical handles makes it an important component in the toolbox of synthetic organic chemists for creating novel materials with tailored properties.
Applications in Medicinal Chemistry Research
The unique chemical properties of this compound make it a valuable tool in the field of medicinal chemistry, where the design and synthesis of new therapeutic agents are paramount. ontosight.ai
Development of therapeutic agents
Researchers in medicinal chemistry utilize this compound to synthesize libraries of compounds for high-throughput screening. By systematically reacting it with a diverse set of building blocks, they can rapidly generate a large number of structurally related molecules. These compound libraries are then tested for biological activity against various disease targets, accelerating the discovery of new drug candidates. The development of compounds with potential anticholinergic activity, for example, has been explored using derivatives of this starting material. ontosight.ai
Synthesis of antitumor drug intermediates
A significant application of this compound in medicinal chemistry is in the synthesis of intermediates for antitumor drugs. google.com The compound serves as a key precursor for more complex molecules that exhibit cytotoxic activity against cancer cells. For example, it is used in the preparation of tert-butyl 4-(chloromethyl)benzoate, an intermediate for anticancer agents that have shown significant cytotoxicity in human tumor cell models. google.com
Potential in antibiotic and anti-inflammatory drug development
The structural motif of this compound serves as a valuable scaffold in the synthesis of novel therapeutic agents, particularly in the development of new antibiotics and anti-inflammatory drugs. The reactivity of the chloromethyl group allows for the introduction of various functional groups, enabling the exploration of diverse chemical spaces and the optimization of pharmacological activity.
In the realm of antibiotic research, derivatives of methyl benzoate have been investigated for their potential to inhibit critical bacterial processes. For instance, synthetic efforts have focused on creating compounds that target bacterial RNA polymerase. ontosight.ai By modifying the benzoate structure, researchers have developed potent inhibitors that demonstrate significant antimicrobial activity. ontosight.ai A key strategy involves using the methyl benzoate framework to correctly position other chemical moieties that can interact with specific amino acid residues within the enzyme, such as the β' subunit. ontosight.ai Studies have shown that introducing electron-withdrawing groups onto the benzoic acid portion of the molecule can enhance its interaction with the target protein and increase antibacterial efficacy against pathogens like Streptococcus pneumoniae. ontosight.ai
Similarly, the methyl benzoate core is integral to the design of new anti-inflammatory agents. Methyl salicylate (B1505791), a closely related compound, and its derivatives are known for their anti-inflammatory effects. chembk.com Research has shown that by combining the salicylate structure with other pharmacologically active moieties, such as piperazine, it is possible to synthesize new compounds with potent, dose-dependent anti-inflammatory activity, in some cases exceeding that of established drugs like aspirin. chembk.com The synthesis of these derivatives often leverages the ester functionality of the benzoate group to link different molecular fragments, creating hybrid molecules with enhanced therapeutic profiles. chembk.com Further studies have explored derivatives of vanillin, incorporating a chlorobenzoate structure, which have shown predicted anti-inflammatory activity through molecular docking studies with the COX-2 enzyme. bldpharm.com
Modification of biomolecules for enhanced efficacy
The chemical reactivity of this compound and its analogs makes it a suitable tool for the modification of existing biomolecules to enhance their efficacy. This strategy involves covalently attaching the benzoate moiety to a known bioactive molecule to improve its pharmacological properties, such as target binding, lipophilicity, or stability.
The modification of natural products or existing drugs is a common strategy in medicinal chemistry to develop new therapeutics. For example, the phenolic hydroxyl group of vanillin, a natural compound with known anti-inflammatory and other therapeutic effects, can be modified by adding an aromatic ring and halogen through esterification. bldpharm.com This modification, creating a compound like 4-formyl-2-methoxyphenyl-4-chlorobenzoate, is intended to enhance the lipophilic properties of the parent molecule, which can lead to improved bioactivity. bldpharm.com Computational studies predict that such modifications can lead to better binding affinity with therapeutic targets like the COX-2 enzyme. bldpharm.com
In another example, salicylic (B10762653) acid, the parent compound of aspirin, has been derivatized using 4-chloromethyl benzoyl chloride to create new analgesic compounds. derpharmachemica.com This modification fundamentally alters the structure of the original biomolecule, leading to a new chemical entity with its own distinct pharmacological profile. The goal of such modifications is often to enhance the desired therapeutic effects while potentially reducing undesirable side effects. derpharmachemica.com
Case studies in antimicrobial activity
Derivatives originating from the methyl benzoate scaffold have been the subject of specific investigations into their antimicrobial capabilities. These case studies provide concrete evidence of their potential as lead compounds for new antibiotics.
One prominent study focused on the development of inhibitors for bacterial RNA polymerase (RNAP). Starting from a hit compound identified through screening, a series of derivatives were synthesized, many of which incorporated a modified methyl benzoate structure. ontosight.ai The antimicrobial activity of these compounds was tested against a panel of Gram-positive pathogens.
The results demonstrated that specific structural modifications led to significant improvements in potency. For example, compounds were tested against S. pneumoniae, with some derivatives showing greatly improved antimicrobial activity compared to the initial lead compounds. ontosight.ai The research highlighted the importance of the benzoic acid moiety for interaction with the target enzyme and how substitutions on the aromatic ring could modulate this activity. ontosight.ai
Below is a table summarizing the antimicrobial activity of representative compounds from the study against various Gram-positive pathogens.
| Compound | Target Pathogen | Activity |
| Derivative 1 | S. pneumoniae | Improved |
| Derivative 2 | Streptococcus pyogenes (GAS) | Greatly Improved |
| Derivative 3 | Streptococcus agalactiae (GBS) | Greatly Improved |
This table is a representation of findings where specific derivatives showed enhanced activity. ontosight.ai The naming of compounds has been generalized for clarity.
Analgesic compound derivation and formulation
A significant application of chloromethyl-substituted benzoic acid derivatives is in the development of new analgesic drugs. The synthesis of novel compounds by modifying existing analgesics like salicylic acid has yielded promising candidates.
One notable example is the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 4CH2Cl), which is derived from salicylic acid and 4-chloromethyl benzoyl chloride. derpharmachemica.com This compound has been identified as a potential analgesic with the added benefit of having relatively low gastric ulceration side effects compared to other non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com
The development of this compound has progressed to the stage of formulation studies for solid dosage forms, such as tablets. Research has been conducted to determine the optimal composition of a tablet containing 4CH2Cl, investigating the effects of various excipients like superdisintegrants (e.g., sodium starch glycolate, SSG) and binders (e.g., polyvinylpyrrolidone, PVP-K30) on the physical properties of the tablet and the release of the active drug. derpharmachemica.com These studies are crucial for ensuring that the new analgesic can be manufactured into a stable and effective medication.
The table below presents data from the formulation study of the analgesic derivative, showing the effect of different excipients on tablet properties.
| Excipient | Effect on Carr Index | Effect on Hardness | Effect on Disintegration Time | Effect on Drug Release |
| SSG | Increase | Increase | Increase | Increase |
| PVP-K30 | Increase | Increase | Increase | Increase |
| SSG*PVP-K30 (Combination) | Increase | Increase | Decrease | Increase |
This table summarizes the influence of individual excipients and their combination on the physical characteristics of the formulated tablet. derpharmachemica.com
Contributions to Polymer Chemistry and Materials Science
The reactive nature of the chloromethyl group in this compound and structurally similar molecules like 4-chloromethyl styrene (B11656) (CMS) makes them valuable building blocks in polymer chemistry. They allow for the synthesis of functional polymers and the modification of existing ones to create materials with specialized properties.
Synthesis of specialty polymers with enhanced properties
Specialty polymers are designed to have specific, high-performance characteristics such as thermal stability, chemical resistance, or unique mechanical properties. taylorfrancis.com The incorporation of functional monomers like CMS, which shares the reactive benzyl (B1604629) chloride group with this compound, is a key strategy for creating these advanced materials.
Researchers have synthesized copolymers of CMS with various other monomers, such as methyl methacrylate, styrene, and 2-ethylhexyl acrylate. sid.irresearchgate.netresearchgate.net The resulting copolymers contain reactive chloromethyl groups along the polymer backbone. These sites can then be used for post-polymerization modification, allowing for the introduction of bulky or functional side groups. sid.irresearchgate.net For instance, attaching large organosilyl groups, such as tris(trimethylsilyl)methyl (Tsi), to the polymer chain has been shown to significantly increase the glass transition temperature (Tg) of the material, which is a measure of its thermal stability. researchgate.net This modification enhances the rigidity of the polymer, making it suitable for applications where thermal resistance is critical. researchgate.net
The ability to tailor the properties of polymers by copolymerizing functional monomers and then modifying them allows for the creation of a wide range of specialty materials from a common polymeric platform.
Use as a cross-linking agent in polymer modification
The chloromethyl group is a reactive site that can participate in cross-linking reactions, which form connections between polymer chains. This process transforms a collection of individual polymer chains into a single, continuous network, which generally enhances the mechanical strength, stiffness, and solvent resistance of the material. mdpi.com
While direct use of this compound as a primary cross-linker is less common, the principle is demonstrated by the chemistry of the chloromethyl group. In polymers containing CMS units, the chloromethyl sites are reactive towards nucleophiles. If a reagent with two or more nucleophilic sites is used, it can react with chloromethyl groups on different polymer chains, effectively creating a cross-link. This is a form of chemical modification that fundamentally alters the polymer's properties. For example, treating CMS copolymers with certain reagents can lead to cross-linking, which in some cases can be an unintended side reaction during modification attempts. researchgate.net
More broadly, cross-linking agents are essential additives in many polymer systems, such as poly(methyl methacrylate) (PMMA) used in dental applications. mdpi.comnih.gov By incorporating cross-linking agents, the resulting polymer network becomes more resistant to cracking and dissolution in organic solvents. mdpi.com The reactive nature of the functional group in this compound is analogous to the reactive groups found in conventional cross-linking agents, highlighting its potential utility in creating structured polymer materials.
Tailored functional materials development
This compound serves as a crucial building block in the development of tailored functional materials. bldpharm.com Its structure is conducive to creating specialized polymers and materials with specific physical and chemical properties. guidechem.com The reactive nature of the chloromethyl group allows it to be a key component in synthesizing materials for diverse applications such as water-based UV polyurethanes, plasticizers, film formers, and silicone coatings. myskinrecipes.com By introducing different substituent groups onto the molecule, chemists can regulate the final properties of the material, enabling its use in the development of new functional materials with potential applications in optics and electronics. guidechem.com
Para-substituted derivatives in polymer chemistry for steric accessibility
The specific para orientation of the functional groups in this compound is significant in polymer chemistry. In chemical structures, substituents can create effects through both steric (spatial) and electronic interactions. wikipedia.org The placement of substituents affects the reactivity and stability of a molecule. wikipedia.org In the case of this compound, the para position ensures that the reactive chloromethyl group is sterically accessible, meaning it is not spatially hindered by the ester group at the opposite end of the benzene (B151609) ring.
This accessibility is critical in polymerization reactions where the compound acts as a monomer or an initiating molecule. guidechem.comresearchgate.net Studies on other para-substituted compounds have shown that the steric nature—specifically the volume and width—of the substituent at the 4-position directly correlates with the molecule's activity and selectivity in reactions. nih.gov This principle of steric accessibility allows for more controlled and efficient incorporation into polymer chains, which is essential for creating polymers with predictable structures and desired properties. researchgate.netnih.gov
Utility in Industrial Chemical Production
This compound is an important intermediate in the fine chemical industry, used as a raw material for manufacturing various industrial organic chemicals. chembk.comsarex.com Its versatility makes it a foundational component in the synthesis of a range of products, including pharmaceuticals and agrochemicals. ontosight.aichembk.com The compound is typically synthesized from p-methylbenzoic acid and methanol (B129727), followed by a chlorination step, a process that can be scaled for industrial production. google.com
Production of dyes and pigments
A significant industrial application of this compound is its use as an intermediate in the synthesis of dyes and pigments. ontosight.aichembk.com The chemical structure of the compound provides a stable aromatic core that can be chemically modified to create complex molecules with chromophoric (color-bearing) properties. Its role as a precursor allows for the construction of various colorants. myskinrecipes.com
Colorants for textiles
As an intermediate in the production of dyes and pigments, this compound contributes to the supply chain for colorants used across various industries. ontosight.aichembk.com Dyes and pigments synthesized from this and other chemical intermediates are utilized to impart color to a wide array of materials, including textiles.
Analytical and Spectroscopic Characterization in Research
Chromatographic Analysis
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For Methyl 4-(chloromethyl)benzoate, several chromatographic techniques are particularly valuable.
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. The method involves introducing a sample into a GC system, where it is vaporized and separated into its individual components within a capillary column. wiley-vch.detajhizkala.ir The purity of this compound can be determined to be greater than 98.0% using GC. tcichemicals.comtcichemicals.com
A typical GC analysis might employ a capillary column, such as one with a 100% dimethyl polysiloxane stationary phase. wjpps.comamazonaws.com The separation of components is achieved by programming the column temperature, for instance, starting at a certain temperature and then ramping it up to a higher temperature to elute all components. wiley-vch.de The separated components are then detected, often by a Flame Ionization Detector (FID), and recorded as a chromatogram. wiley-vch.de By comparing the peak area of this compound to the total area of all peaks, its purity can be accurately determined.
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. sielc.com It is particularly useful for separating the compound from non-volatile impurities. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net
A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) and water. sielc.com To achieve optimal separation, the pH of the mobile phase can be adjusted, for instance, with phosphoric acid or formic acid, the latter being compatible with mass spectrometry detection. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
| Parameter | HPLC Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Alternative Mobile Phase (for MS) | Acetonitrile (MeCN) and Water with Formic Acid |
| Particle Size for UPLC | 3 µm |
This interactive table summarizes the typical HPLC conditions for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering faster analysis times and higher resolution compared to traditional HPLC. ekb.eg This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. sielc.com For this compound, UPLC methods can be developed using columns with smaller particle sizes, such as 3 µm, to significantly reduce analysis time. sielc.com This is particularly advantageous in high-throughput screening and quality control environments where speed is crucial. The fundamental principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced. lcms.cz
Spectroscopic Methods
Spectroscopic methods provide invaluable information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals provide detailed information about the connectivity of atoms. For this compound, distinct signals are observed for the aromatic protons, the chloromethyl protons, and the methyl ester protons.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for confirmation of the carbon skeleton.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) | Chemical Shift (δ) |
| Aromatic Protons | Carbonyl Carbon |
| Chloromethyl Protons | Aromatic Carbons |
| Methyl Ester Protons | Chloromethyl Carbon |
| Methyl Ester Carbon |
This interactive table outlines the expected regions for signals in the ¹H and ¹³C NMR spectra of this compound.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both structural confirmation and quantitative analysis of this compound. The mass spectrum of the compound shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that help to confirm its structure. chemsrc.comresearchgate.net
When coupled with Gas Chromatography (GC-MS), the technique becomes even more powerful. GC separates the components of a mixture before they are introduced into the mass spectrometer for detection. wjpps.comlookchem.com This allows for the identification and quantification of individual compounds, even at trace levels. amazonaws.com For instance, GC-MS can be used for the quantitative determination of related substances and impurities in a sample of this compound. wjpps.comsigmaaldrich.com The use of selective ion monitoring (SIM) mode in GC-MS can further enhance sensitivity and selectivity for specific analytes. amazonaws.comresearchgate.net
LC-MS analysis of reaction products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify compounds within a mixture. In the context of chemical synthesis, it is invaluable for monitoring reaction progress, identifying products, and characterizing impurities. For reactions involving this compound, LC-MS allows researchers to separate the reaction components chromatographically before they are detected and identified by the mass spectrometer.
A typical LC-MS analysis of a reaction product mixture containing this compound would involve a reverse-phase HPLC setup. For mass spectrometry compatible applications, the mobile phase composition is critical. While a mixture of acetonitrile and water is common, acids like formic acid are often used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com
For instance, in a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a nucleophile (Nu-), LC-MS can be employed to track the consumption of the starting material and the formation of the desired product, Methyl 4-(nucleophilomethyl)benzoate. The reaction mixture would be injected into the LC-MS system, and the components would be separated based on their polarity.
The mass spectrometer then ionizes the separated components, often using electrospray ionization (ESI), and detects the resulting ions based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the product and any byproducts. In some cases, tandem mass spectrometry (LC-MS/MS) can be used to fragment the ions, providing structural information for more definitive identification of the reaction products. nih.gov
Table 1: Example LC-MS Parameters for Reaction Product Analysis
| Parameter | Value/Condition |
| LC System | Shimadzu LC-10AS or equivalent |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| MS Detector | ESI in positive ion mode |
| Scan Range | m/z 100-500 |
MALDI-TOF MS for derivatization-enhanced detection
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. nih.gov However, for smaller molecules like this compound, direct analysis by MALDI-TOF MS can be challenging due to low ionization efficiency and potential interference from the matrix in the low mass range.
To overcome these limitations, a derivatization strategy can be employed. This involves chemically modifying the analyte to introduce a group that enhances its ionization efficiency and shifts its mass to a region of the spectrum with less interference. rsc.org For a compound like this compound, the reactive chloromethyl group is an ideal site for such derivatization.
One possible derivatization strategy would be to react this compound with a molecule that has a permanent positive charge or is easily ionizable, such as a pyridinium (B92312) or a tertiary amine-containing compound. This pre-analysis chemical modification results in a derivative that can be more readily detected by MALDI-TOF MS. For example, reacting this compound with a compound like 4-(N,N-dimethylamino)pyridine (DMAP) would yield a quaternary ammonium (B1175870) salt. This derivatized product would be readily ionized and detected in the positive ion mode of the mass spectrometer. rsc.org This approach not only improves the sensitivity of the detection but also the specificity of the analysis.
Table 2: Hypothetical Derivatization for Enhanced MALDI-TOF MS Detection
| Analyte | Derivatizing Agent | Resulting Derivative | Rationale for Enhanced Detection |
| This compound | Pyridine | 1-((4-(methoxycarbonyl)benzyl)pyridin-1-ium chloride | Introduction of a pre-charged moiety |
| This compound | Triphenylphosphine | (4-(methoxycarbonyl)benzyl)triphenylphosphonium chloride | Increased mass and introduction of an easily ionizable phosphonium (B103445) group |
This derivatization-enhanced detection strategy allows for the sensitive and specific analysis of compounds like this compound, which might otherwise be difficult to detect using standard MALDI-TOF MS methods.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The conventional synthesis of Methyl 4-(chloromethyl)benzoate typically involves the chlorination of methyl p-toluate, a process that can be effective but may lack the efficiency and green credentials demanded by modern chemical industries. google.com Current research is therefore focused on developing novel synthetic pathways that offer higher yields, milder reaction conditions, and greater sustainability.
One promising area of exploration is the use of innovative catalytic systems. For instance, the development of highly selective catalysts could enable the direct chlorination of p-toluic acid followed by in-situ esterification, potentially streamlining the production process and minimizing waste. Another avenue of research involves exploring alternative chlorinating agents that are less hazardous and more environmentally benign than those traditionally used.
Furthermore, there is growing interest in biocatalytic and flow-chemistry approaches. Enzymatic chlorination or esterification could offer unparalleled selectivity and milder reaction conditions. Flow chemistry, on the other hand, provides a platform for optimizing reaction parameters with high precision, leading to improved yields and safety profiles for the synthesis of this compound and its derivatives.
| Synthetic Approach | Key Features | Potential Advantages |
| Novel Catalysis | Use of highly selective and reusable catalysts. | Higher yields, reduced byproducts, easier purification. |
| Green Chemistry | Employment of non-toxic reagents and solvents. | Reduced environmental impact, increased safety. |
| Biocatalysis | Utilization of enzymes for specific transformations. | High selectivity, mild reaction conditions, sustainability. |
| Flow Chemistry | Continuous processing in microreactors. | Precise control over reaction, improved safety and scalability. |
Advanced Applications in Targeted Drug Delivery Systems
The structural attributes of this compound make it an ideal candidate for the design and synthesis of sophisticated drug delivery systems. Its reactive chloromethyl group can be readily functionalized to attach therapeutic agents, targeting ligands, or imaging probes, while the benzoate (B1203000) core can be incorporated into larger carrier molecules such as polymers or nanoparticles.
One of the most exciting applications is in the development of prodrugs. For example, a study on a topically administered therapeutic candidate for age-related macular degeneration utilized a complex benzoate ester as a prodrug to deliver the active compound to the eye. nih.gov This approach enhances the bioavailability and therapeutic efficacy of the drug while minimizing systemic side effects. The versatility of this compound allows for the synthesis of a wide range of ester-based prodrugs with tunable release kinetics.
Moreover, this compound is being explored as a key component in the fabrication of nanocarriers for targeted cancer therapy. By incorporating this molecule into polymeric nanoparticles, researchers can create systems that can be decorated with tumor-targeting moieties, leading to the specific delivery of chemotherapeutic agents to cancer cells. This targeted approach not only enhances the anti-tumor efficacy but also reduces the toxicity to healthy tissues. The use of chloromethyl glycosides as synthons to prepare glycosyloxymethyl-prodrugs further highlights the potential for creating targeted delivery systems. nih.gov
| Drug Delivery System | Role of this compound | Therapeutic Advantage |
| Prodrugs | Forms ester linkage with the active drug. | Improved bioavailability, controlled release, reduced toxicity. nih.gov |
| Nanoparticles | Serves as a linker to attach targeting ligands and drugs. | Targeted delivery to specific cells or tissues, enhanced efficacy. |
| Polymer-drug conjugates | Acts as a monomer or a functionalizing agent in the polymer backbone. | Increased drug solubility, prolonged circulation time. |
Development of New Polymeric Materials with Tailored Functionalities
The ability of this compound to participate in polymerization reactions opens up avenues for the creation of novel polymeric materials with tailored functionalities. The chloromethyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of a wide range of chemical groups and the fine-tuning of material properties.
Researchers are investigating the use of this compound in the synthesis of functional polymers for various applications, including specialty coatings, membranes, and biomedical devices. For instance, polymers derived from this compound can be functionalized with antimicrobial agents to create surfaces that resist biofilm formation. nih.gov Similarly, the introduction of hydrophilic or hydrophobic moieties can be used to control the surface energy and wettability of materials.
A study on the synthesis and characterization of polymers from 4-chloromethyl styrene (B11656), a structurally related monomer, demonstrates the potential for creating polymers with specific thermal and mechanical properties. asianpubs.orgresearchgate.net By copolymerizing this compound with other monomers, it is possible to create a diverse library of polymers with a wide range of properties, suitable for applications in electronics, optics, and separation technologies.
| Polymer Type | Functionalization Strategy | Potential Application |
| Functional Coatings | Post-polymerization modification with bioactive molecules. | Antimicrobial surfaces, anti-fouling coatings. nih.gov |
| Separation Membranes | Introduction of specific binding sites. | Selective separation of ions or molecules. |
| Biomedical Implants | Surface modification to improve biocompatibility. | Reduced immune response, enhanced tissue integration. |
| Smart Polymers | Incorporation of stimuli-responsive groups. | Sensors, actuators, and controlled release systems. |
Investigations into Structure-Activity Relationships for Bioactive Derivatives
This compound serves as a versatile scaffold for the synthesis of novel bioactive compounds. By systematically modifying its structure, researchers can explore the structure-activity relationships (SAR) of its derivatives and identify new therapeutic agents with improved potency and selectivity.
One area of focus is the development of novel anticancer agents. The chloromethyl group can be used to alkylate biological macromolecules such as DNA or proteins, leading to cytotoxic effects in cancer cells. By varying the substituents on the benzene (B151609) ring and modifying the ester group, it is possible to modulate the reactivity and selectivity of these compounds, potentially leading to the discovery of new drugs with improved therapeutic indices.
Furthermore, derivatives of this compound are being investigated for their potential as enzyme inhibitors. The benzoate moiety can be designed to fit into the active site of a target enzyme, while the reactive chloromethyl group can form a covalent bond with a key amino acid residue, leading to irreversible inhibition. This approach has the potential to yield highly potent and specific inhibitors for a variety of enzymes implicated in human diseases. The analysis of bioactive compounds in natural extracts, such as that of Tamarindus indica, which contains various methyl esters, can provide insights into potentially useful structural motifs. nih.gov
| Derivative Class | Structural Modification | Target Biological Activity |
| Anticancer Agents | Variation of aromatic substituents. | DNA alkylation, enzyme inhibition. |
| Enzyme Inhibitors | Modification of the ester group. | Covalent modification of active site residues. |
| Antimicrobial Compounds | Introduction of cationic or hydrophobic groups. | Disruption of microbial membranes. |
Electrochemical Oxidation Studies for Side Chain Functionalization
Electrochemical methods offer a powerful and sustainable alternative to traditional chemical reagents for the functionalization of organic molecules. The application of electrochemical oxidation to this compound is an emerging area of research with the potential to unlock new synthetic pathways and create novel derivatives.
Studies on the electrochemical oxidation of related toluene derivatives suggest that the benzylic position can be selectively functionalized under electrochemical conditions. researchgate.net This opens up the possibility of converting the chloromethyl group of this compound into other functional groups, such as aldehydes, carboxylic acids, or alcohols, without the need for harsh or toxic oxidizing agents. acs.orgrsc.org The Kornblum oxidation, a classic chemical method for converting alkyl halides to carbonyl compounds, provides a conceptual basis for the transformations that could be achieved electrochemically. wikipedia.org
Furthermore, electrochemical methods can be used to generate radical intermediates from the chloromethyl group, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org This approach could lead to the development of novel and efficient methods for the synthesis of complex molecules from simple starting materials. The investigation of electrochemical late-stage functionalization of complex molecules is a particularly promising direction. nih.gov
| Electrochemical Method | Transformation | Synthetic Utility |
| Anodic Oxidation | -CH2Cl to -CHO, -COOH, or -OH | Synthesis of functionalized benzoic acid derivatives. acs.orgrsc.org |
| Radical Generation | Formation of benzyl (B1604629) radicals. | Carbon-carbon and carbon-heteroatom bond formation. nih.govacs.org |
| Mediated Electro-oxidation | Use of redox mediators for selective oxidation. | Functionalization under milder conditions with higher selectivity. nih.gov |
Q & A
Q. What are the standard synthetic routes for Methyl 4-(chloromethyl)benzoate in academic research?
- Methodological Answer : this compound (CAS: 34040-64-7) is typically synthesized via chloromethylation of methyl 4-methylbenzoate or esterification of 4-(chloromethyl)benzoic acid. For example, chlorination of methyl 4-methylbenzoate using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions yields the target compound. Purification is often achieved via flash column chromatography with chloroform as an eluent . Reaction yields and purity (>98%) should be verified using analytical techniques such as TLC (Rf ~0.86 in hexane:ethyl acetate) and FT-IR (C=O ester peak at ~1718 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Management : Segregate waste and transfer to certified hazardous waste disposal services to prevent environmental contamination .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be decontaminated on-site before laundering .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Peaks at ~1718 cm⁻¹ (ester C=O), ~3059 cm⁻¹ (aromatic C-H), and ~852 cm⁻¹ (C-Cl stretch) .
- NMR : ¹H NMR shows signals for the methyl ester (~3.9 ppm, singlet) and chloromethyl group (~4.6 ppm, singlet).
- Chromatography : HPLC or GC-MS confirms purity (>98%) and absence of byproducts like unreacted 4-methylbenzoate .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles and intermolecular interactions critical for reactivity. For example, in related aryl benzoates, dihedral angles between aromatic rings range from 47.98° to 63.89°, influencing packing and stability. Hydrogen bonding (C-H···O) forms helical chains in the crystal lattice, which can affect solubility and melting points . SCXRD requires high-purity crystals grown via slow evaporation of ethanol solutions .
Q. What strategies optimize reaction yields in synthesizing this compound derivatives?
- Methodological Answer :
- Reagent Selection : Use K₂CO₃ as a base and KI as a catalyst in nucleophilic substitutions (e.g., alkylation of phenolic groups) .
- Temperature Control : Reactions often proceed at 70°C in acetonitrile to balance kinetics and side-product formation .
- Byproduct Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous workups.
Q. How do researchers address contradictions in reported physicochemical properties (e.g., boiling point)?
- Methodological Answer : Discrepancies in properties like boiling point (reported as 310.1°C at 760 mmHg) may arise from impurities or measurement techniques. Standardize measurements using:
Q. What role does this compound play in synthesizing bioactive compounds?
- Methodological Answer : The chloromethyl group enables facile functionalization for drug candidates. For example:
- Anticancer Agents : Coupling with morpholine derivatives via nucleophilic substitution forms chromeno-oxazine hybrids, evaluated for cytotoxicity .
- Antimicrobials : Derivatives like 4-(chloromethyl)benzoyl hydrazones are synthesized and screened against bacterial strains .
Reaction progress is tracked using LC-MS, and bioactivity is assessed via in vitro assays (e.g., MIC for antimicrobials).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
